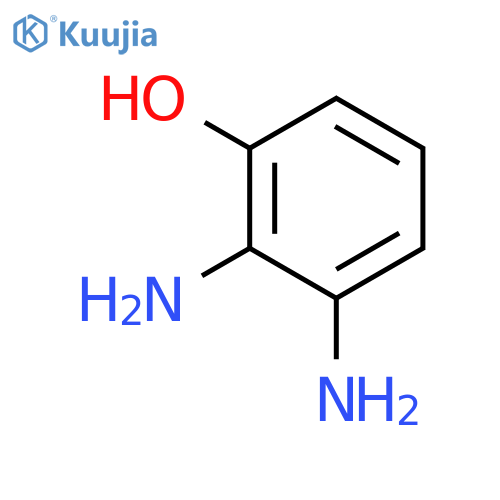Cas no 59649-56-8 (2,3-Diaminophenol)

2,3-Diaminophenol structure
商品名:2,3-Diaminophenol
2,3-Diaminophenol 化学的及び物理的性質
名前と識別子
-
- 2,3-Diaminophenol
- 2,3-DIAMINOPHENOL0.,98
- Phenol, 2,3-diamino-
- 3-hydroxy-1,2-phenylenediamine
- 3-hydroxy-2-aminoaniline
- 3-hydroxyphenylenediamine
- diaminohydroxybenzene
- diaminophenol
- Phenol,2,3-diaMino
- 3-Hydroxy-1,2-diaminobenzene
- 3-Hydroxy-o-phenylenediamine
- PCAXITAPTVOLGL-UHFFFAOYSA-N
- Phenol, diamino-
- zlchem 936
- 2,3-diamino-phenol
- PubChem2129
- 2,3-bis(azanyl)phenol
- ZLD0402
- BCP17576
- FCH931681
- CHM0019320
- VZ22180
- RP19581
- ZB011794
- 59649-56-8
- J-506909
- FT-0640618
- AC-24719
- GS-3006
- AKOS006223441
- 2,3-Diaminophenol, 97%
- InChI=1/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H
- SCHEMBL190980
- MFCD00075199
- CS-W005863
- AM20040809
- A832399
- DTXSID40975046
- EN300-124530
-
- MDL: MFCD00075199
- インチ: 1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2
- InChIKey: PCAXITAPTVOLGL-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(=C1N([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 124.063663g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 124.063663g/mol
- 単一同位体質量: 124.063663g/mol
- 水素結合トポロジー分子極性表面積: 72.3Ų
- 重原子数: 9
- 複雑さ: 97.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 15
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 161-165 °C (lit.)
- ふってん: 303.6±27.0 °C at 760 mmHg
- フラッシュポイント: 137.4±23.7 °C
- 屈折率: 1.722
- PSA: 72.27000
- LogP: 1.71900
- じょうきあつ: No data available
- ようかいせい: 使用できません
2,3-Diaminophenol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:UN 3259 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 20/22-36/37/38
- セキュリティの説明: S26
-
危険物標識:

- セキュリティ用語:S26
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
- リスク用語:R20/22; R36/37/38
2,3-Diaminophenol 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2,3-Diaminophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D595340-25g |
2,3-Diaminophenol |
59649-56-8 | 97% | 25g |
$500 | 2024-06-05 | |
| abcr | AB270808-25g |
2,3-Diaminophenol, 96%; . |
59649-56-8 | 96% | 25g |
€688.00 | 2025-02-15 | |
| Chemenu | CM253895-10g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 10g |
$184 | 2021-06-16 | |
| Chemenu | CM253895-5g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 5g |
$102 | 2021-06-16 | |
| Chemenu | CM253895-5g |
2,3-Diaminophenol |
59649-56-8 | 95+% | 5g |
$102 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 340618-1G |
2,3-Diaminophenol |
59649-56-8 | 1g |
¥374.22 | 2023-12-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BN162-5g |
2,3-Diaminophenol |
59649-56-8 | 98% | 5g |
1053.0CNY | 2021-07-16 | |
| Fluorochem | 208713-1g |
2,3-Diaminophenol |
59649-56-8 | 95% | 1g |
£21.00 | 2022-03-01 | |
| Enamine | EN300-124530-5.0g |
2,3-diaminophenol |
59649-56-8 | 95% | 5.0g |
$93.0 | 2023-02-15 | |
| Enamine | EN300-124530-0.25g |
2,3-diaminophenol |
59649-56-8 | 95% | 0.25g |
$19.0 | 2023-02-15 |
2,3-Diaminophenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:59649-56-8)2,3-二氨基苯酚
注文番号:LE1691619
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:33
価格 ($):discuss personally
2,3-Diaminophenol 関連文献
-
Davide Garella,Emily Borretto,Antonella Di Stilo,Katia Martina,Giancarlo Cravotto,Pedro Cintas Med. Chem. Commun. 2013 4 1323
-
Andrea Rozzi,Alessandro Pedrini,Roberta Pinalli,Chiara Massera,Ivan Elmi,Stefano Zampolli,Enrico Dalcanale Chem. Commun. 2022 58 7554
-
3. Further studies on the chemical cleavage of an N-terminal extra methionine from recombinant methionylated proteinsMasato Suenaga,Hiroaki Ohmae,Norio Okutani,Tomofumi Kurokawa,Tsuneo Asano,Takao Yamada,Osamu Nishimura,Masahiko Fujino J. Chem. Soc. Perkin Trans. 1 1999 3727
-
4. On benzo[b][1,4]diazepinium-olates, -thiolates and -carboxylates as anti-Hückel mesomeric betainesAndreas Schmidt,Abbas Gholipour Shilabin,Martin Nieger Org. Biomol. Chem. 2003 1 4342
-
Guixia Zhao,Xiubing Huang,Zhenwu Tang,Qifei Huang,Fenglei Niu,Xiangke Wang Polym. Chem. 2018 9 3562
59649-56-8 (2,3-Diaminophenol) 関連製品
- 99-07-0(3-(Dimethylamlno)phenol)
- 102-56-7(2,5-Dimethoxyaniline)
- 95-84-1(2-Amino-4-methylphenol)
- 20734-68-3(2-Aminobenzene-1,4-diol)
- 94-85-9((2,5-Diethoxyphenyl)amine)
- 101-16-6(3-Methoxydiphenylamine)
- 101-18-8(3-Hydroxydiphenylamine)
- 101-80-4(Bis(p-aminophenyl) Ether)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59649-56-8)2,3-Diaminophenol

清らかである:99%
はかる:25g
価格 ($):242.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:59649-56-8)2,3-Diaminophenol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




